molecular formula C12H15F3N2O3S B2418499 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine CAS No. 1421508-61-3

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2418499
CAS No.: 1421508-61-3
M. Wt: 324.32
InChI Key: PQCRZNVGKKUWJE-UHFFFAOYSA-N
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Description

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring substituted with a methylsulfonyl group and a trifluoromethyl-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, typically using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.

    Coupling with Pyridine Derivative: The final step involves coupling the piperidine derivative with a trifluoromethyl-substituted pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Materials Science: It is used in the development of advanced materials with specific electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)benzene
  • 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)thiophene

Uniqueness

Compared to similar compounds, 2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine exhibits unique properties due to the presence of both the piperidine and pyridine rings, as well as the trifluoromethyl group

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)oxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O3S/c1-21(18,19)17-6-4-10(5-7-17)20-11-3-2-9(8-16-11)12(13,14)15/h2-3,8,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCRZNVGKKUWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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